3-Cyanofuran-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

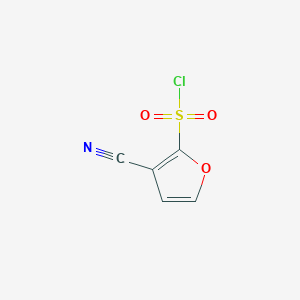

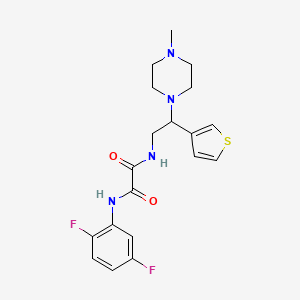

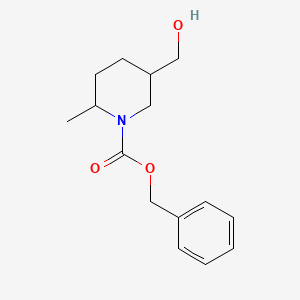

3-Cyanofuran-2-sulfonyl chloride is a chemical compound with the CAS Number: 2230807-15-3 . It has a molecular weight of 191.59 . The IUPAC name for this compound is 3-cyanofuran-2-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 3-Cyanofuran-2-sulfonyl chloride is1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H . This code provides a standard way to encode the compound’s molecular structure. More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the available resources .

Applications De Recherche Scientifique

1. Synthesis of 3-Cyanopyridine-2-sulfonyl Chlorides

3-Cyanopyridine-2-sulfonyl chlorides, related to 3-Cyanofuran-2-sulfonyl chloride, were synthesized through oxidative chlorination, demonstrating the compound's potential in chemical synthesis. This synthesis has relevance in developing N-substituted sulfonylamides, expanding its utility in organic chemistry (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

2. Solid-Phase Synthesis of Disubstituted 1,3-oxazolidin-2-ones

In solid-phase organic synthesis, polymer-supported sulfonyl chloride, akin to 3-Cyanofuran-2-sulfonyl chloride, was effectively used to synthesize 1,3-oxazolidin-2-ones, indicating the compound's role in streamlined and efficient chemical production (Holte, Thijs, & Zwanenburg, 1998).

3. Visible-light-initiated Regioselective Sulfonylation/Cyclization

A study demonstrated the use of visible light for regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides, underlining the environmental and energy-efficient benefits of such approaches in chemical reactions involving 3-Cyanofuran-2-sulfonyl chloride (Meng, Kang, Zhang, Li, Wei, & He, 2020).

4. Substituent-controlled Annuloselectivity in Sulfa-Staudinger Cycloadditions

Research on the annuloselectivity of imines and sulfonyl chlorides in the Sulfa-Staudinger cycloadditions revealed how substituents of sulfonyl chlorides control reaction outcomes, providing insights into the chemical behavior of similar compounds like 3-Cyanofuran-2-sulfonyl chloride (Yang, Chen, & Xu, 2015).

5. Visible-Light-Catalyzed C-C Bond Difunctionalization

A novel approach using visible light for the sulfonylation/arylation of carbon-carbon σ-bonds with sulfonyl chlorides was developed, showcasing an innovative method for synthesizing complex chemical structures potentially applicable to 3-Cyanofuran-2-sulfonyl chloride (Liu, Wang, Chen, Zhou, Li, Zhou, Xiong, Zhang, & Tang, 2019).

Orientations Futures

The literature is still poor in theoretical and experimental data for related compounds like protonated furan and protonated 2-cyanofuran and 3-cyanofuran . These data are crucial for astrophysicists and astrochemists in the detection of new species in the interstellar medium (ISM), the discovery of these molecular species being not yet reported . Therefore, future research could focus on these areas.

Propriétés

IUPAC Name |

3-cyanofuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRFXBXICTVTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanofuran-2-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-(6-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2445434.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2445436.png)

![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide](/img/structure/B2445445.png)

![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)